molecular formula C11H13N3O B8110005 1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one

1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one

Cat. No.: B8110005
M. Wt: 203.24 g/mol
InChI Key: TUYWGTOHVYSUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one is a heterocyclic compound that features a pyridine ring fused to a hexahydropyrrolo[3,2-b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cycloaddition of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-3-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one is unique due to its specific fusion of the pyridine and hexahydropyrrolo[3,2-b]pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-pyridin-3-yl-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-6-9-10(3-5-13-9)14(11)8-2-1-4-12-7-8/h1-2,4,7,9-10,13H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWGTOHVYSUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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